molecular formula C8H14N2O5 B1374395 1-(2-Aminoethyl)Pyrrolidin-2-One Oxalate CAS No. 1392113-56-2

1-(2-Aminoethyl)Pyrrolidin-2-One Oxalate

Cat. No. B1374395
M. Wt: 218.21 g/mol
InChI Key: QYZKNKOTEWCTCP-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)Pyrrolidin-2-One Oxalate, also known as AEP, is a chemical compound that is widely used in scientific research. It has a CAS Number of 24935-08-8 and a molecular weight of 128.17 . The IUPAC name for this compound is 1-(2-aminoethyl)-2-pyrrolidinone .


Molecular Structure Analysis

The molecular structure of 1-(2-Aminoethyl)Pyrrolidin-2-One Oxalate is represented by the linear formula C6H12N2O . The InChI code for this compound is 1S/C6H12N2O/c7-3-5-8-4-1-2-6(8)9/h1-5,7H2 .

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine, a nitrogen heterocycle, is extensively utilized in medicinal chemistry to develop compounds for treating human diseases. Its structure, characterized by a five-membered ring, allows for efficient pharmacophore exploration due to sp3-hybridization, contributing to stereochemistry and increasing three-dimensional coverage through "pseudorotation." The review by Petri et al. (2021) discusses bioactive molecules with pyrrolidine rings and derivatives, examining their synthesis, structure-activity relationships, and the influence of steric factors on biological activity. It highlights how different stereoisomers and spatial orientations of substituents can significantly impact the biological profiles of drug candidates, underscoring the importance of stereochemistry in the design of pyrrolidine compounds with varied biological profiles (Petri et al., 2021).

Therapeutics for Primary Hyperoxaluria Type 1

Dejban and Lieske (2022) provide an update on emerging therapies for Primary Hyperoxaluria Type 1 (PH1), a rare genetic disorder causing hepatic overproduction of oxalate, leading to kidney disease and failure. The review focuses on RNA interference therapeutics targeting liver enzymes involved in oxalate production, particularly highlighting the efficacy of Lumasiran and Nedosiran in reducing urinary oxalate excretion in PH1. It also explores alternative approaches like stiripentol, lanthanum, and Oxalobacter formigenes, and mentions the potential of genetic editing tools like CRISPR/Cas9 as future PH1 therapeutics. The evolving landscape of treatments indicates a possibility to reduce the need for organ transplantation, thereby decreasing morbidity and mortality in PH1 patients (Dejban & Lieske, 2022).

Pyrroline-5-Carboxylate in Plant Defense

Qamar, Mysore, and Senthil-Kumar (2015) delve into the role of Pyrroline-5-carboxylate (P5C), an intermediate in proline biosynthesis and catabolism, in plant defense against pathogens. Their study indicates that P5C, especially synthesized in mitochondria, plays a crucial role in resistance (R)-gene-mediated and non-host resistance against pathogens. The review discusses how genes involved in P5C synthesis in mitochondria are implicated in the defense response of plants against bacterial pathogens. It suggests that changes in mitochondrial P5C synthesis or P5C levels per se can induce hypersensitive response (HR), a form of programmed cell death (PCD), in plants exposed to pathogens. The review also highlights the relationship between increased P5C levels, ROS production, and PCD, drawing parallels with apoptosis mechanisms in mammalian cells (Qamar et al., 2015).

Oxalate-Degrading Bacteria and Human Health

Karamad et al. (2022) explore the role of probiotic oxalate-degrading bacteria in human health, focusing on their significance in degrading oxalate, a toxin produced by many edible plants and as a terminal metabolite in mammalian liver. This review assesses the environmental factors affecting the efficacy of these bacteria concerning oxalate metabolism and discusses the mechanisms of oxalate catabolism by both obligate and facultative anaerobic oxalate-degrading bacteria. It suggests that single-species oxalate degradation may not significantly impact oxalate metabolism, especially in conditions with high oxalate intake. The study also considers the potential of these probiotics as therapeutic agents for individuals with hyperoxaluria, emphasizing their natural occurrence as oxalate-degrading agents in the human colon (Karamad et al., 2022).

properties

IUPAC Name

1-(2-aminoethyl)pyrrolidin-2-one;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.C2H2O4/c7-3-5-8-4-1-2-6(8)9;3-1(4)2(5)6/h1-5,7H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZKNKOTEWCTCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Aminoethyl)Pyrrolidin-2-One Oxalate

CAS RN

1392113-56-2
Record name 1-(2-Aminoethyl)pyrrolidin-2-one oxalate
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